molecular formula C13H14N4O B1589140 Des(dimethylamino)hydroxyrizatriptan CAS No. 160194-39-8

Des(dimethylamino)hydroxyrizatriptan

Número de catálogo B1589140
Número CAS: 160194-39-8
Peso molecular: 242.28 g/mol
Clave InChI: WXWBRTKSGCYLQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Des(dimethylamino)hydroxyrizatriptan, also known as DHZ-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a chemical substance with the molecular formula C13H14N4O and a molecular weight of 242.28 .


Molecular Structure Analysis

This compound has a molecular formula of C13H14N4O and a molecular weight of 242.28 . It is achiral, meaning it does not exhibit optical activity .

Aplicaciones Científicas De Investigación

Receptor Specificity and Vascular Actions

Des(dimethylamino)hydroxyrizatriptan, as part of the broader class of triptans represented by compounds like 311C90 (zolmitriptan), exhibits selective agonism for 5-HT1B/1D receptors. These receptors play a critical role in the modulation of vascular contraction, particularly in the context of migraine treatment. Zolmitriptan's efficacy in acute migraine management is attributed to its potent partial agonist action on '5-HT1B-like' receptors within intracranial arteries. This action, coupled with its agonism at 5-HT1D and 5-HT1B receptors and capability to inhibit neurogenic plasma protein extravasation in the dura, underscores its utility in acute migraine therapy (Martin et al., 1997).

Metabolic Activation and DNA Adduct Formation

Diethylstilbestrol (DES) and its dimethyl ether derivative have been linked to DNA adduct formation through a novel metabolic activation pathway. This pathway might involve alpha-hydroxylation of the ethyl group(s) followed by sulfate conjugation. The findings from studies on DES suggest a complex metabolic activation that could also be relevant to understanding the metabolic pathways of related compounds, including this compound, highlighting the importance of metabolic considerations in the pharmacological profile of these drugs (Moorthy et al., 1995).

Cardiovascular Effects and Mechanism of Action

Research on sumatriptan, another triptan with a similar structural motif to this compound, reveals its effects on systemic and pulmonary arterial pressures. Sumatriptan's action as a 5-HT1B/1D receptor agonist causes a vasopressor response in these circulations, alongside coronary artery vasoconstriction. These effects are significant in understanding the cardiovascular implications of triptans and may offer insights into the cardiovascular profile of this compound (Macintyre et al., 1993).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a compound structurally related to this compound, has been found to exhibit neuroprotective properties by inhibiting glutamate responses in hippocampal neurons. This effect, which includes suppression of calcium influx and protection against excitotoxic death, highlights the potential of structurally related compounds to modulate glutamatergic neurotransmission, potentially offering insights into neuroprotective strategies (Lu & Mattson, 2001).

Mecanismo De Acción

Target of Action

Des(dimethylamino)hydroxyrizatriptan, also known as 2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol, is a selective serotonin 5-HT 1B and 5-HT1D receptor agonist . These receptors are the primary targets of this compound. The role of these receptors is crucial in the pathophysiology of migraines .

Mode of Action

This compound interacts with its targets, the 5-HT 1B and 5-HT1D receptors, by binding to them. This binding induces vasoconstriction of extracerebral blood vessels and also reduces neurogenic inflammation . The interaction of this compound with these receptors and the resulting changes play a significant role in its therapeutic effect.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the serotonin system. By acting as an agonist at the 5-HT 1B and 5-HT1D receptors, this compound influences the serotonin signaling pathway. The downstream effects include vasoconstriction of extracerebral blood vessels and reduction of neurogenic inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound after oral administration is influenced by factors such as its absorption rate, first-pass metabolism, and its distribution in the body . These factors collectively impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the constriction of dilated blood vessels and the reduction of inflammation in the brain. These effects contribute to the relief of migraine symptoms .

Análisis Bioquímico

Biochemical Properties

Des(dimethylamino)hydroxyrizatriptan plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to interact with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. These interactions are essential for its potential therapeutic effects, as they modulate the release of neurotransmitters and influence vasoconstriction. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by binding to serotonin receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This modulation of cell signaling pathways can affect gene expression and cellular metabolism, ultimately influencing cell function. Furthermore, this compound may impact vascular smooth muscle cells by promoting vasoconstriction, which is crucial for its potential use in treating migraines .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin receptors. By binding to the 5-HT1B and 5-HT1D receptors, it inhibits the release of pro-inflammatory neuropeptides and reduces the dilation of intracranial blood vessels. This action is achieved through the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced activation of protein kinase A. Additionally, this compound may influence gene expression by modulating transcription factors involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to this compound in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and gene expression, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively modulates serotonin receptors, leading to the desired vasoconstrictive and anti-inflammatory effects. At higher doses, this compound may exhibit toxic or adverse effects, such as excessive vasoconstriction and potential cardiovascular complications. These threshold effects highlight the importance of precise dosage control in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the biotransformation of the compound into various metabolites, which may retain or alter its pharmacological activity. The metabolic pathways of this compound include N-dealkylation and hydroxylation, which are crucial for its elimination from the body. These metabolic processes can influence the compound’s efficacy and safety profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cellular membranes and reach its target sites, such as serotonin receptors in neuronal and vascular tissues. Transport proteins, such as the solute carrier family, may facilitate its uptake and distribution within cells. The localization and accumulation of this compound in specific tissues are essential for its therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments, such as the plasma membrane, where it interacts with serotonin receptors. Post-translational modifications and targeting signals play a role in its subcellular localization, ensuring that this compound reaches its intended sites of action. This precise localization is crucial for its effectiveness in modulating cellular processes .

Propiedades

IUPAC Name

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-4-3-11-6-15-13-2-1-10(5-12(11)13)7-17-9-14-8-16-17/h1-2,5-6,8-9,15,18H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWBRTKSGCYLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166834
Record name Des(dimethylamino)hydroxyrizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160194-39-8
Record name Des(dimethylamino)hydroxyrizatriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160194398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Des(dimethylamino)hydroxyrizatriptan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-1,2,4-Triazol-1ylmethyl)-1H-indole-3-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES(DIMETHYLAMINO)HYDROXYRIZATRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUF1804OA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepared from 4-(1,2,4-triazol-1-ylmethyl)aniline (EP497512) as described for Intermediate 3, δ (250 MHz, D4 -MeOH) 2.96 (2H, t, J=7.2 Hz, CH2), 3.80 (2H, t, J=7.2 Hz, CH2), 5.46 (2H, s, CH2), 7.08 (1H, dd, J=1.7 and 8.6 Hz, Ar--H), 7.11 (1H, s, Ar--H), 7.33 (1H, d, J=8.6 Hz, Ar--H), 7.58-7.59 (1H, d, J=1.7 Hz, Ar--H), 7.97 (1H, s, Ar--H), 8.44 (1H, s, Ar--H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
D4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des(dimethylamino)hydroxyrizatriptan
Reactant of Route 2
Reactant of Route 2
Des(dimethylamino)hydroxyrizatriptan
Reactant of Route 3
Reactant of Route 3
Des(dimethylamino)hydroxyrizatriptan
Reactant of Route 4
Des(dimethylamino)hydroxyrizatriptan
Reactant of Route 5
Reactant of Route 5
Des(dimethylamino)hydroxyrizatriptan
Reactant of Route 6
Des(dimethylamino)hydroxyrizatriptan

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.